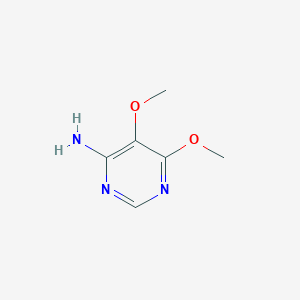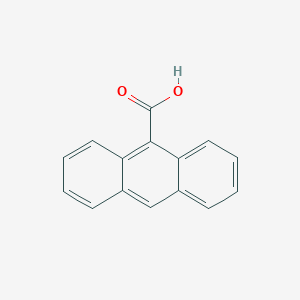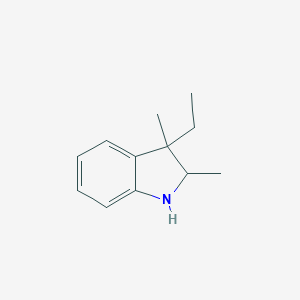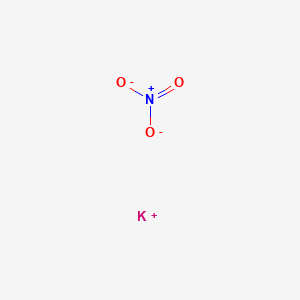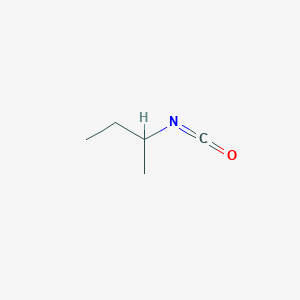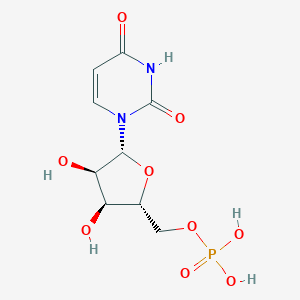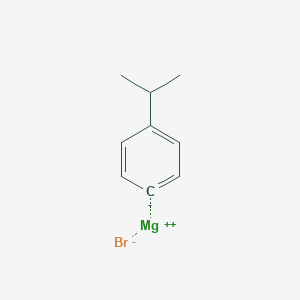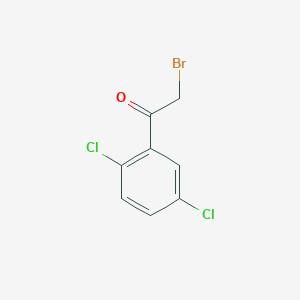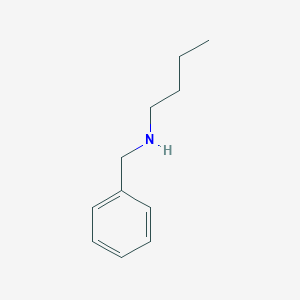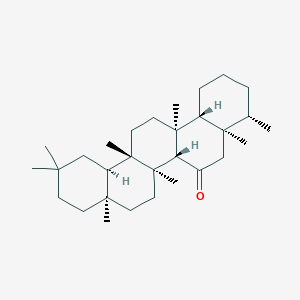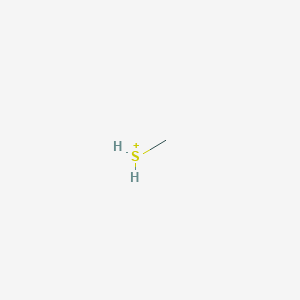
Methylsulfide anion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsulfide anion is a sulfur-containing compound that has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, environmental science, and material science. This compound is known for its unique properties, including its ability to act as a nucleophile and its high reactivity towards electrophiles. In
Mécanisme D'action
Methylsulfide anion acts as a nucleophile due to the presence of a lone pair of electrons on the sulfur atom. It can react with electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Additionally, it can act as a reducing agent through the transfer of its lone pair of electrons to an oxidizing agent.
Effets Biochimiques Et Physiologiques
Methylsulfide anion has been shown to have various biochemical and physiological effects. In one study, it was found to have anti-inflammatory effects in a mouse model of colitis. It has also been shown to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methylsulfide anion in lab experiments is its high reactivity towards electrophiles, which allows for efficient synthesis of organic compounds. However, its high reactivity can also be a limitation, as it can react with unwanted species in the reaction mixture. Additionally, its strong nucleophilic character can make it difficult to control the reaction conditions.
Orientations Futures
There are several future directions for the study of methylsulfide anion. One area of interest is its potential role in the global sulfur cycle and climate regulation. Additionally, its anti-inflammatory and antimicrobial properties make it a promising candidate for the development of new drugs. Further studies are needed to explore its potential applications in these areas and to develop new synthetic methods for its preparation.
Méthodes De Synthèse
Methylsulfide anion can be synthesized through various methods, including the reaction of dimethyl sulfide with strong bases such as sodium hydride or potassium tert-butoxide. Another method involves the reaction of methyl iodide with sodium sulfide in the presence of a phase-transfer catalyst. Additionally, methylsulfide anion can be generated in situ through the reaction of dimethyl sulfide with metal hydrides or metal alkoxides.
Applications De Recherche Scientifique
Methylsulfide anion has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been used as a nucleophile in the synthesis of peptides and other organic compounds. It has also been used as a ligand in coordination chemistry and as a reducing agent in organic synthesis.
In environmental science, methylsulfide anion has been studied for its potential role in the global sulfur cycle. It is known to be produced by marine phytoplankton and has been suggested to play a role in cloud formation and climate regulation.
Propriétés
Numéro CAS |
17302-63-5 |
|---|---|
Nom du produit |
Methylsulfide anion |
Formule moléculaire |
CH5S+ |
Poids moléculaire |
49.12 g/mol |
Nom IUPAC |
methylsulfanium |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p+1 |
Clé InChI |
LSDPWZHWYPCBBB-UHFFFAOYSA-O |
SMILES |
C[SH2+] |
SMILES canonique |
C[SH2+] |
Autres numéros CAS |
17302-63-5 |
Synonymes |
Methylsulfide anion |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



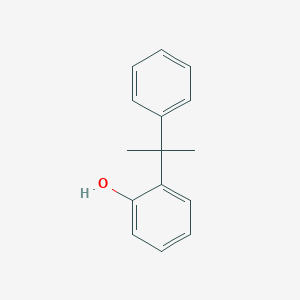
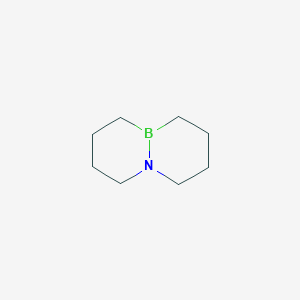
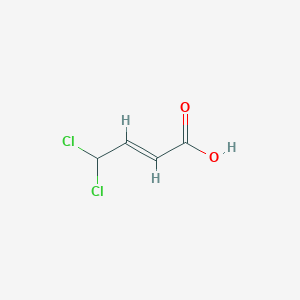
![2-Methylbenzo[cd]indole](/img/structure/B105486.png)
